2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of o-tolyl hydrazine with a suitable diketone to form the pyrazine ring, followed by nitrile group introduction through a cyanation reaction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The nitrile group or other functional groups in the compound can be substituted with different atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: The compound may serve as a lead compound for drug development, with modifications to enhance its pharmacological properties.
Industry: It can be utilized in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile include other pyrazine derivatives with varying substituents. Examples include:
- 2,3-dioxo-4-phenyl-3,4-dihydropyrazine
- 2,3-dioxo-4-methyl-3,4-dihydropyrazine
- 2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazine
Uniqueness
The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-11(10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWNYUHABWTVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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